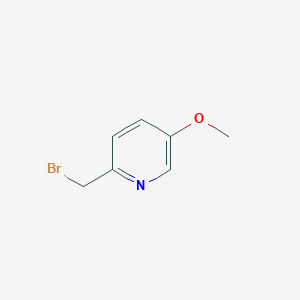

2-(Bromomethyl)-5-methoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Modern Chemical Research

Pyridine and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention in modern chemical research due to their diverse applications. nih.govresearchgate.netresearchgate.net The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is a fundamental structural motif in a vast array of natural products, including vitamins and alkaloids. nih.govresearchgate.netdovepress.com Its presence is also prominent in numerous pharmaceutical drugs, agrochemicals, and functional materials.

The unique electronic properties of the pyridine ring, imparted by the nitrogen atom, make it a versatile building block in organic synthesis. fiveable.me This nitrogen atom can act as a Lewis base, participating in a variety of chemical reactions. fiveable.me The ability of pyridine derivatives to interact with biological targets such as enzymes and proteins has made them a cornerstone in the field of medicinal chemistry. researchgate.net In fact, a significant number of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate a pyridine scaffold. researchgate.netnih.gov The therapeutic applications of these compounds are broad, spanning antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.govdovepress.com

Strategic Importance of 2-(Bromomethyl)-5-methoxypyridine as a Multifunctional Intermediate

Within the extensive family of pyridine derivatives, this compound stands out as a strategically important intermediate in organic synthesis. Its value lies in its multifunctional nature, possessing two key reactive sites: a bromomethyl group at the 2-position and a methoxy (B1213986) group at the 5-position of the pyridine ring.

The bromomethyl group is a highly reactive functional group that readily participates in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups, making it an excellent starting point for the synthesis of more complex molecules. The methoxy group, on the other hand, can influence the electronic properties of the pyridine ring and can be a site for further chemical modification, such as oxidation.

This combination of a reactive bromomethyl group and a modifiable methoxy group on a pyridine core makes this compound a versatile building block for creating libraries of compounds for drug discovery and for the synthesis of targeted, complex molecules. alfa-chemistry.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO | |

| Molecular Weight | 202.05 g/mol | |

| CAS Number | 209526-91-0 | |

| IUPAC Name | This compound |

Synthesis and Reactivity

The synthesis of related brominated methoxypyridines often involves multi-step procedures. For instance, 2-bromo-5-methoxypyridine (B47582) can be synthesized from 2-amino-5-methoxypyridine (B21397) through a diazotization reaction followed by bromination. chemicalbook.comchemicalbook.com Another approach involves the reaction of 2,5-dibromopyridine (B19318) with sodium methoxide (B1231860). chemicalbook.com

The reactivity of this compound is dominated by the electrophilic nature of the carbon in the bromomethyl group, making it susceptible to attack by nucleophiles. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of synthetic organic chemistry.

Applications in Synthesis

The utility of brominated pyridine derivatives is well-documented. For example, 5-bromo-2-methoxypyridine (B44785) is a key intermediate in the synthesis of ligands for the central nicotinic acetylcholine (B1216132) receptor and has been used in the preparation of the drug Perampanel (B3395873). chemicalbook.comgoogle.com Similarly, other brominated pyridines are used in Suzuki cross-coupling reactions to create complex biaryl structures, which are common motifs in pharmaceuticals. mdpi.com The bromomethyl group in this compound offers a direct handle for similar synthetic transformations, enabling the construction of a diverse range of pyridine-containing molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJMXVLESLHVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462635 | |

| Record name | 2-(Bromomethyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209526-91-0 | |

| Record name | 2-(Bromomethyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 5 Methoxypyridine

Direct Halogenation Approaches for the Synthesis of 2-(Bromomethyl)-5-methoxypyridine

Direct halogenation focuses on the selective bromination of the methyl group on the pyridine (B92270) ring. The most prominent and effective method for this transformation is the Wohl-Ziegler reaction, which employs a free-radical pathway. mychemblog.com

The synthesis of this compound is effectively achieved through the radical bromination of the precursor, 2-methoxy-5-methylpyridine. This reaction, a type of benzylic bromination, specifically targets the hydrogen atoms of the methyl group attached to the pyridine ring. mychemblog.comdaneshyari.com

The Wohl-Ziegler reaction is the standard for this transformation, utilizing N-Bromosuccinimide (NBS) as the brominating agent. mychemblog.com This method is favored because it provides a low, constant concentration of bromine (Br₂) and hydrogen bromide (HBr), which helps to prevent competing ionic reactions. organic-chemistry.org The reaction is initiated by a radical initiator, with 2,2'-azobis(isobutyronitrile) (AIBN) being a common choice. mychemblog.com The initiator undergoes homolytic cleavage upon heating or UV irradiation to produce radicals, which starts the chain reaction. organic-chemistry.org

The solvent of choice is typically a non-polar, inert solvent like carbon tetrachloride (CCl₄). mychemblog.com The poor solubility of NBS and the insolubility of the succinimide (B58015) byproduct in CCl₄ are advantageous, helping to maintain the low concentration of bromine radicals and signaling the reaction's completion as the denser succinimide floats to the surface. organic-chemistry.org However, due to the environmental toxicity of CCl₄, alternative solvents like acetonitrile (B52724) may be used. organic-chemistry.orgorganic-chemistry.org The reaction is generally carried out under reflux conditions to facilitate the decomposition of the radical initiator and drive the reaction forward. mychemblog.com

Table 1: Optimized Reagents for Radical Bromination

| Reagent Role | Chemical Name | Abbreviation | Purpose |

|---|---|---|---|

| Bromine Source | N-Bromosuccinimide | NBS | Provides a slow, consistent release of bromine for radical substitution. mychemblog.comorganic-chemistry.org |

| Radical Initiator | 2,2'-Azobis(isobutyronitrile) | AIBN | Initiates the radical chain reaction upon heating. mychemblog.comorganic-chemistry.org |

| Solvent | Carbon Tetrachloride | CCl₄ | Inert solvent that minimizes side reactions and aids in monitoring reaction progress. organic-chemistry.org |

The regioselectivity of the radical bromination is a critical aspect of this synthesis. The reaction selectively brominates the methyl group (the benzylic position) rather than the aromatic pyridine ring itself. This is because the benzylic radical intermediate formed by the abstraction of a hydrogen atom from the methyl group is stabilized by resonance with the pyridine ring. organic-chemistry.org

Furthermore, within the pyridine ring, the presence of the nitrogen atom has a deactivating inductive effect. daneshyari.com In unsymmetrical dimethylpyridines, studies have shown that bromination preferentially occurs at the methyl group located furthest from the electron-withdrawing nitrogen atom. daneshyari.com For the precursor 2-methoxy-5-methylpyridine, the bromination occurs at the 5-methyl position.

Potential side reactions include the addition of bromine across the aromatic system or multiple brominations on the methyl group. However, using NBS under controlled radical conditions significantly minimizes these outcomes. organic-chemistry.org Maintaining a low concentration of Br₂ is key to preventing electrophilic addition to the ring. youtube.com

While radical bromination with NBS is the most effective method for generating this compound, other bromination strategies exist, though they are generally less suitable for this specific transformation.

Table 2: Comparison of Bromination Strategies

| Method | Reagents | Selectivity | Suitability for this compound |

|---|---|---|---|

| Radical Bromination | NBS, AIBN | Highly selective for the benzylic methyl group. mychemblog.comorganic-chemistry.org | High. This is the preferred method. |

| Electrophilic Aromatic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Brominates the electron-rich positions of the aromatic ring. | Low. This would add bromine to the pyridine ring itself, not the methyl group. |

| Using Liquid Bromine (Br₂) | Br₂, light/heat | Less selective; can lead to a mixture of ring and methyl bromination, as well as polybromination. youtube.com | Moderate to Low. Difficult to control and leads to more side products. |

Radical Bromination of 2-Methoxy-5-methylpyridine

Multi-Step Synthesis of this compound Precursors

An alternative to direct bromination involves the synthesis of the key precursor, 2-methoxy-5-methylpyridine, through multi-step pathways. These routes often rely on building the desired functionality onto a simpler pyridine core.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, which are inherently electron-deficient. youtube.com This characteristic makes them susceptible to attack by nucleophiles, particularly at the C2 and C4 positions, where the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom. quimicaorganica.orgyoutube.com

To synthesize the precursor 2-methoxy-5-methylpyridine, one could start with a di-substituted pyridine containing a good leaving group at the 2-position, such as a halogen (e.g., 2-chloro-5-methylpyridine (B98176) or 2-bromo-5-methylpyridine). The methoxy (B1213986) group can then be introduced by reacting this precursor with a strong nucleophile like sodium methoxide (B1231860). chemicalbook.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where the methoxide ion attacks the C2 position, forming a negatively charged Meisenheimer complex, which then expels the halide ion to restore aromaticity. youtube.comyoutube.com This method provides a reliable way to install the methoxy group at the desired position on the pyridine ring before the final benzylic bromination step. pharm.or.jp

Nucleophilic Aromatic Substitution in Pyridine Ring Functionalization

Mechanistic Pathways of Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a key mechanistic pathway in the synthesis of substituted pyridines. The pyridine ring is electron-deficient, which makes it susceptible to attack by nucleophiles. youtube.com This reaction is particularly favored at the 2- and 4-positions (ortho and para to the nitrogen atom) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comechemi.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, breaking the aromaticity, and then the leaving group departs, restoring aromaticity. youtube.comquimicaorganica.org

The stability of the anionic intermediate is the determining factor for whether the substitution will occur. stackexchange.com Resonance forms show that for attack at the C-2 or C-4 positions, one of the resonance structures places the negative charge on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.comechemi.com This is not possible for an attack at the C-3 position. stackexchange.comechemi.com Therefore, pyridines with leaving groups at the 2 and 4 positions readily react with nucleophiles. quimicaorganica.org

Subsequent Bromomethylation of Pyridine Derivatives

Once the 5-methoxypyridine core is established, the next step is the introduction of the bromomethyl group at the 2-position. A common method for this transformation is the bromomethylation of 5-methoxypyridine. This is often achieved by reacting 5-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction follows a radical chain mechanism where a bromine radical selectively abstracts a hydrogen atom from the methyl group at the 2-position, which is adjacent to the pyridine nitrogen, followed by substitution with bromine. The methoxy group at the 5-position influences the electron density of the ring, which can affect the regioselectivity of the reaction.

Advanced Synthetic Strategies for this compound and its Analogues

Modern synthetic chemistry offers a range of advanced strategies for the preparation of substituted pyridines, including palladium-catalyzed cross-coupling reactions and other emerging methodologies. These methods provide efficient and selective routes to complex pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Methods in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyridines. thieme-connect.cominnospk.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, palladium catalysts can be used in amidation reactions to synthesize imidazo[4,5-c]pyridines. acs.org

Recent developments have focused on the C-H activation of α,β-unsaturated oxime ethers catalyzed by palladium(II) to produce multisubstituted pyridines. rsc.orgacs.orgrsc.org This method offers complete regioselectivity and is particularly useful for synthesizing 4-aryl-substituted pyridines. rsc.orgrsc.org The mechanism is believed to involve a Pd-catalyzed electrophilic C-H alkenylation followed by an aza-6π-electrocyclization. rsc.orgrsc.org The choice of ligand, particularly sterically hindered pyridine ligands, has been shown to significantly enhance the reactivity of the catalyst. acs.org

A patent describes a method for synthesizing 2-(2-amino-5-bromo-benzoyl)pyridine that utilizes a palladium-catalyzed coupling reaction between (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid and 2-bromopyridine (B144113) using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride as the catalyst. google.com This highlights the utility of palladium catalysis in constructing complex pyridine-containing molecules.

Emerging Methodologies in the Synthesis of Substituted Pyridines

Beyond traditional and palladium-catalyzed methods, several innovative strategies for pyridine synthesis have emerged. These include:

One-pot multi-component reactions: These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials, often with high atom economy. researchgate.netnih.gov

Metal-free cyclization reactions: An efficient, metal-free cyclization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air has been developed to produce asymmetrical 2,6-diarylpyridines. organic-chemistry.org

Ring-opening and functionalization: Researchers have developed methods to functionalize pyridines at the meta-position by first opening the pyridine ring to form a more reactive linear intermediate, followed by functionalization and ring-closing. acs.org

Photocatalysis and Electrocatalysis: These methods utilize light or electricity to drive chemical reactions, often under mild conditions, and are being explored for the synthesis of pyridine derivatives.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to develop more sustainable and environmentally friendly processes. researchgate.netnih.gov Key areas of focus include:

Use of Greener Solvents: Replacing traditional volatile and toxic organic solvents with more environmentally benign alternatives is a central tenet of green chemistry. biosynce.com

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. biosynce.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been reported as a green method for synthesizing substituted pyridines. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. nih.gov

Renewable Feedstocks: The use of biomass-derived materials as starting points for pyridine synthesis is being investigated as a sustainable alternative to fossil fuel-based feedstocks.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts. However, many reactions, particularly substitutions and eliminations, generate stoichiometric byproducts, leading to lower atom economy. scranton.edu

A likely and direct route to this compound is the radical bromination of 2-methyl-5-methoxypyridine using a brominating agent like N-bromosuccinimide (NBS). This type of reaction is frequently used to introduce a bromine atom at an alpha-position to a carbonyl or, in this case, a pyridine ring. researchgate.net

The reaction can be represented as follows:

C_7H_9NO + C_4H_4BrNO_2 → C_7H_8BrNO + C_4H_5NO_2 (2-methyl-5-methoxypyridine) + (N-bromosuccinimide) → (this compound) + (Succinimide)

To evaluate the efficiency of this transformation, one can calculate the theoretical atom economy.

Table 1: Theoretical Atom Economy for the Bromination of 2-methyl-5-methoxypyridine

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 2-methyl-5-methoxypyridine | C_7H_9NO | 123.15 | Reactant |

| N-bromosuccinimide (NBS) | C_4H_4BrNO_2 | 177.98 | Reactant |

| This compound | C_7H_8BrNO | 202.05 | Desired Product |

Calculation of Atom Economy:

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Calculation: (202.05 / (123.15 + 177.98)) x 100 = (202.05 / 301.13) x 100 ≈ 67.1%

This calculation demonstrates that, even with a 100% chemical yield, a significant portion of the reactant mass (32.9%) is converted into the succinimide byproduct. scranton.edu While this is a common and often necessary transformation, its inherent atom economy is suboptimal.

Solvent Selection and Waste Minimization

Solvent selection is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. researchgate.net The ideal solvent should be effective for the reaction, non-toxic, non-flammable, readily available, and recyclable. chempanda.com

In the synthesis of pyridine derivatives, a range of solvents is employed. For instance, the synthesis of 2-bromo-5-methoxypyridine (B47582) from 2-amino-5-methoxypyridine (B21397) involves extraction with ether and column chromatography using dichloromethane (B109758). chemicalbook.com The synthesis of 2,5-dibromopyridine (B19318), a potential precursor, uses methanol (B129727) as a solvent and dichloromethane for extraction. chemicalbook.com These halogenated solvents, while effective, pose environmental and health concerns and are targets for replacement.

For the bromination of a methylpyridine, non-polar solvents like carbon tetrachloride (CCl_4) have historically been used but are now largely phased out due to their environmental toxicity. Modern alternatives are sought to minimize waste and hazard.

Table 2: Comparison of Solvents Potentially Used in the Synthesis of this compound

| Solvent | Rationale for Use | Green Chemistry Considerations |

|---|---|---|

| Dichloromethane (DCM) | Effective for extractions and chromatography; dissolves many organic compounds. chemicalbook.com | Halogenated solvent, suspected carcinogen, contributes to volatile organic compound (VOC) emissions. |

| Diethyl Ether | Common extraction solvent due to its low boiling point and immiscibility with water. orgsyn.org | Highly flammable, can form explosive peroxides, contributes to VOC emissions. |

| 1,4-Dioxane | Used as a solvent in nucleophilic aromatic substitution reactions. nih.gov | Suspected carcinogen, high boiling point makes removal energy-intensive. |

| Acetone | Can be used as a reaction solvent; less toxic than many alternatives. researchgate.net | Volatile and flammable. |

| Water | Non-toxic, non-flammable, and inexpensive. chempanda.com | Limited solubility for many organic reactants, requiring co-solvents or phase-transfer catalysts. chempanda.com |

Waste minimization extends beyond solvent choice. It includes reducing the use of stoichiometric reagents, such as in the diazotization process which requires hydrobromic acid, bromine, and sodium nitrite (B80452) in large quantities, generating significant inorganic waste. chemicalbook.comorgsyn.org Furthermore, purification steps like chromatography generate substantial solid waste (e.g., used silica (B1680970) gel) and consume large volumes of solvent eluents. chemicalbook.com Developing catalytic bromination methods or syntheses that yield a product pure enough to avoid chromatography would represent a significant step toward waste minimization.

Chemical Reactivity and Derivatization Pathways of 2 Bromomethyl 5 Methoxypyridine

Nucleophilic Substitution Reactions of the Bromomethyl Moiety in 2-(Bromomethyl)-5-methoxypyridine

The bromomethyl group at the 2-position of the pyridine (B92270) ring is an excellent electrophilic center. The bromine atom is a good leaving group, facilitating SN2 reactions with a diverse range of nucleophiles. This reactivity is a cornerstone for the synthesis of a multitude of substituted pyridine derivatives.

The reaction of this compound with nitrogen-based nucleophiles such as amines and azides provides a direct pathway to aminomethyl and azidomethyl pyridine derivatives, respectively.

Amines: The alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction. wikipedia.org However, the direct alkylation of primary or secondary amines with this compound can be complicated. The product, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to multiple alkylations and a mixture of products. wikipedia.orgmasterorganicchemistry.com This can result in the formation of quaternary ammonium (B1175870) salts as the final product if an excess of the alkylating agent is used. wikipedia.org Strategies to achieve selective monoalkylation often involve using a large excess of the starting amine or specialized techniques like employing N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo alkylation followed by in situ depyridylation to yield secondary amines without overalkylation products. nih.govrsc.orgnih.gov

Azides: The bromomethyl group can be readily displaced by the azide (B81097) anion (N₃⁻) to form the corresponding azidomethylpyridine. For instance, a related compound, 2,6-bis(bromomethyl)pyridine, reacts with sodium azide to yield 2,6-bis(azidomethyl)pyridine. researchgate.net Similarly, 2-(bromomethyl)oxazoles can be converted to 2-(azidomethyl)oxazoles using sodium azide in an aqueous medium. nih.gov This nucleophilic substitution provides a versatile intermediate that can be further transformed, for example, through Huisgen cycloaddition (click chemistry) or reduction to a primary amine.

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Substrate Example | Product Type | Reaction Conditions | Reference(s) |

| Ammonia/Amines | 1-Bromooctane | Primary/Secondary Amine Mixture | Direct alkylation | wikipedia.org |

| Primary Amine | Alkyl Bromide | Secondary Amine | N-aminopyridinium salt, base, CH₃CN, 70°C | nih.gov |

| Sodium Azide | 2,6-Bis(bromomethyl)pyridine | 2,6-Bis(azidomethyl)pyridine | Not specified | researchgate.net |

| Sodium Azide | 2-(Bromomethyl)oxazole | 2-(Azidomethyl)oxazole | Aqueous NaN₃ | nih.gov |

Oxygen nucleophiles, particularly alkoxides and phenoxides, react with this compound to form ethers via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com In this SN2 reaction, an alkoxide ion (R-O⁻) displaces the bromide ion to form an ether linkage.

The reaction is typically performed by first generating the alkoxide from an alcohol using a strong base like sodium hydride (NaH) or a reactive metal like sodium. pressbooks.pub This powerful alkoxide nucleophile then readily attacks the electrophilic carbon of the bromomethyl group. libretexts.org For example, the synthesis of 2-alkoxy-5-alkoxymethyl-pyridines has been described, highlighting the utility of this reaction pathway for creating ether derivatives from pyridine precursors. google.com The choice of a primary alkyl halide, such as in this compound, is ideal for the Williamson synthesis, as it minimizes competing elimination reactions that can occur with secondary and tertiary halides. libretexts.org

Table 2: Examples of Reactions with Oxygen Nucleophiles (Williamson Ether Synthesis)

| Nucleophile | Electrophile | Product Type | General Conditions | Reference(s) |

| Alkoxide (R-O⁻) | Primary Alkyl Halide | Ether (R-O-R') | Base (e.g., NaH), Solvent (e.g., THF) | libretexts.orgmasterorganicchemistry.com |

| Alcohol + Base | 3-Dichloromethylpyridine | 2-Alkoxy-5-alkoxymethylpyridine | Alkali metal alkoxide, 0-150°C | google.com |

| 3-Hydroxy-6-methylpyridine + KOH | Methyl iodide | 5-Methoxy-2-methylpyridine | Methanol (B129727), DMSO | prepchem.com |

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles for reaction with alkyl halides like this compound. nih.gov The alkylation of thiols is a common and efficient method for the synthesis of thioethers (sulfides). jmaterenvironsci.com The high nucleophilicity of sulfur makes this reaction particularly effective. nih.gov

The reaction is typically carried out by treating the thiol with an alkyl halide in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. jmaterenvironsci.com Various bases and solvent systems can be employed, including aqueous conditions, which align with green chemistry principles. jmaterenvironsci.com Bromomethylated compounds are known to be superior electrophiles compared to their chlorinated counterparts, making this compound a highly suitable substrate for S-alkylation. nih.gov This reaction provides a straightforward route to a wide range of 2-((organothio)methyl)-5-methoxypyridine derivatives, which are valuable intermediates in organic synthesis. rsc.org

Table 3: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile | Electrophile | Product Type | General Conditions | Reference(s) |

| Thiol (R-SH) | Alkyl Halide | Thioether (R-S-R') | Base (e.g., K₂CO₃), Solvent (e.g., Water) | jmaterenvironsci.com |

| Thiol | Bromomethylating agent | Bromomethyl sulfide | Paraformaldehyde, HBr/AcOH | nih.gov |

| Thiol/Disulfide | Alcohol | Thioether | Alkyl halide (catalyst) | rsc.org |

Cross-Coupling Reactions Involving Pyridine-Bromine Bonds in this compound Derivatives

While the bromomethyl group is key to nucleophilic substitution, the pyridine ring itself can be functionalized for carbon-carbon bond formation. Derivatives of this compound where a bromine atom is present on the pyridine ring (e.g., 2-bromo-5-methoxypyridine) are valuable substrates for metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing biaryl compounds and other complex molecular architectures.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. illinois.edulibretexts.org It is one of the most widely used methods for forming C(sp²)-C(sp²) bonds due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Derivatives such as 2-bromo-5-methoxypyridine (B47582) are effective coupling partners in Suzuki reactions. illinois.edunih.gov For example, 5-bromo-2-methoxypyridine (B44785) can be reacted with bis(pinacolato)diboron (B136004) to form the corresponding boronic ester, which is then coupled with another heteroaryl halide to produce biaryl systems, as seen in the synthesis of a perampanel (B3395873) intermediate. google.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates, including heteroaryl halides. nih.govresearchgate.net

Table 4: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Base | Product Type | Reference(s) |

| 2,6-Dibromo-3-aminopyridine | - (Reaction with NaOMe) | - | 6-Bromo-2-methoxy-3-aminopyridine | nih.gov |

| Heteroaryl Halides | Arylboronic Acids | Pd/C, Aqueous, Aerobic | Heterobiaryls | researchgate.net |

| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Pd catalyst | Biaryl | illinois.edu |

| 5-Bromo-2-methoxypyridine | Bis(pinacolato)diboron | Not specified | 2-Methoxypyridine-5-boronic acid pinacol (B44631) ester | google.com |

Beyond the Suzuki coupling, derivatives of this compound can participate in other important palladium-catalyzed cross-coupling reactions.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org It is highly versatile due to the stability and low reactivity of organotin reagents, which tolerate many functional groups. wikipedia.orgresearchgate.net Aryl bromides, including bromopyridines, are common electrophiles in this reaction, allowing for the formation of C-C bonds with a wide range of sp²-hybridized groups from the organostannane partner. wikipedia.orglibretexts.orgresearchgate.net

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically uses palladium acetate (B1210297) or palladium chloride as the catalyst. wikipedia.org While aryl iodides and bromides are common substrates, the reaction can be optimized for a broad range of aryl halides and alkenes, providing a powerful tool for vinylation of the pyridine ring. organic-chemistry.orgnih.govfrontiersin.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is a cornerstone for the synthesis of arylalkynes and conjugated enynes. The reaction is effective for various bromopyridine derivatives, such as the Sonogashira coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes to synthesize substituted 5-nitro-2-ethynylpyridines. researchgate.net This demonstrates the applicability of the method to functionalized pyridine rings. scirp.org

Transformations of the Methoxy (B1213986) Group in this compound

The methoxy group at the 5-position of the pyridine ring, while generally stable, can undergo specific transformations under controlled conditions, offering pathways to novel analogs.

Oxidation Reactions Leading to Carbonyl Functionalities

The oxidation of the methoxy group in this compound can lead to the formation of corresponding aldehydes or carboxylic acids. These transformations are typically achieved using strong oxidizing agents and provide valuable intermediates for further functionalization.

Demethylation Strategies

The conversion of the 5-methoxy group to a hydroxyl group is a key transformation, yielding 2-(bromomethyl)-5-hydroxypyridine. This demethylation can be achieved through various methods, often employing strong acids or Lewis acids. For instance, treatment with 95% sulfuric acid has been shown to be an effective method for the demethylation of similar methoxypyridine derivatives. researchgate.net Another common reagent for the demethylation of aryl methyl ethers is pyridinium (B92312) chloride, although it may lack regioselectivity in more complex molecules. google.com Lewis acids such as aluminum chloride or aluminum bromide in an appropriate solvent like dichloromethane (B109758) can also facilitate this transformation. google.com

Reduction Chemistry of the Pyridine Ring System in this compound

Reduction of the pyridine ring in this compound opens up access to saturated heterocyclic systems, which are of significant interest in medicinal chemistry.

Catalytic Hydrogenation and Hydride Reductions

Catalytic hydrogenation is a powerful tool for the reduction of the pyridine ring. clockss.org Common catalysts include platinum oxide, Raney nickel, and copper-chromium oxide. clockss.org These reactions typically require high pressures of hydrogen gas and can lead to the corresponding piperidine (B6355638) derivative. Alternatively, hydride-donating reagents can be employed. Aluminum hydride, for instance, is known to reduce pyridine rings. clockss.org A milder and more convenient method involves the use of samarium diiodide in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org

Formation of Piperidine Derivatives

The reduction of the pyridine ring of this compound directly leads to the formation of 2-(bromomethyl)-5-methoxypiperidine. This transformation is significant as the piperidine scaffold is a common motif in many biologically active compounds. nih.gov The development of efficient methods for the synthesis of substituted piperidines is an active area of research. nih.gov The resulting 2-(bromomethyl)piperidine (B7897292) can then be used in further synthetic applications, such as conjugate addition reactions onto alkyl acrylates. umich.edu

Quaternization Reactions of the Pyridine Nitrogen in this compound

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can readily undergo quaternization reactions. This process involves the reaction of the pyridine with an alkylating agent, leading to the formation of a pyridinium salt. The bromomethyl group itself is a reactive alkylating agent, suggesting the possibility of intermolecular quaternization or polymerization under certain conditions. More controlled quaternization can be achieved by reacting this compound with a different alkyl halide. The quaternization of pyridine derivatives with various amines and alkylating agents is a well-established reaction. nih.gov For example, pyridines can be quaternized by reacting them with compounds containing a good leaving group, such as tosylates or mesylates, often by heating the reactants together. nih.gov

Single-Electron Transfer Reactions with this compound Derivatives (e.g., TDAE Methodology)

Single-electron transfer (SET) represents a fundamental mechanism in organic chemistry, enabling transformations that are often complementary to traditional two-electron (ionic) pathways. In the context of this compound, SET reactions offer a unique avenue for derivatization, particularly through the generation of radical intermediates. A notable reagent in this field is tetrakis(dimethylamino)ethylene (B1198057) (TDAE), a powerful organic reducing agent. sigmaaldrich.comwikipedia.org

The reducing power of TDAE is comparable to that of zinc metal, and it is known to react with various organic halides through an SET mechanism. sigmaaldrich.com While specific studies on the reaction of this compound with TDAE are not extensively documented in readily available literature, the reactivity of analogous benzylic and heterocyclic halides provides a strong basis for predicting its behavior.

The proposed mechanism for the reaction of this compound with TDAE would initiate with a single-electron transfer from TDAE to the bromomethylpyridine derivative. This transfer would lead to the formation of a radical anion, which would then rapidly fragment to yield a 5-methoxy-2-pyridinylmethyl radical and a bromide anion. The TDAE is oxidized to its stable radical cation in this process.

This generated 5-methoxy-2-pyridinylmethyl radical can then undergo several possible reaction pathways, leading to a variety of products. One common pathway is dimerization, which would result in the formation of 1,2-bis(5-methoxypyridin-2-yl)ethane. This type of reductive coupling has been observed with other benzylic halides upon treatment with TDAE. sigmaaldrich.com

Alternatively, the radical intermediate can be trapped by a suitable acceptor molecule present in the reaction mixture. For instance, in the presence of an activated olefin, a radical addition reaction could occur, leading to the formation of a new carbon-carbon bond and a more complex molecular scaffold.

Furthermore, if a second single-electron transfer from another molecule of TDAE to the 5-methoxy-2-pyridinylmethyl radical were to occur, it would generate the corresponding carbanion. This highly reactive nucleophile could then participate in reactions with various electrophiles, such as aldehydes or ketones, to form new alcohol derivatives. This pathway is analogous to the TDAE-mediated trifluoromethylation of carbonyl compounds from trifluoromethyl iodide, which proceeds through the formation of a trifluoromethyl anion. sigmaaldrich.com

The following table summarizes the potential products from the TDAE-mediated single-electron transfer reaction of this compound based on the reactivity of analogous systems.

| Reactant(s) | Proposed Intermediate | Potential Product(s) | Reaction Type |

| This compound, TDAE | 5-Methoxy-2-pyridinylmethyl radical | 1,2-Bis(5-methoxypyridin-2-yl)ethane | Reductive Dimerization |

| This compound, TDAE, Activated Olefin | 5-Methoxy-2-pyridinylmethyl radical | Adduct of the radical and the olefin | Radical Addition |

| This compound, TDAE, Aldehyde/Ketone | 5-Methoxy-2-pyridinylmethyl anion | Substituted ethanol (B145695) derivative | Nucleophilic Addition |

It is important to note that the specific outcome of the reaction would be highly dependent on the reaction conditions, including the solvent, temperature, and the presence of any trapping agents. The TDAE methodology, therefore, represents a potentially powerful tool for the derivatization of this compound, offering access to compounds that may be difficult to synthesize via conventional ionic pathways. Further research in this area would be necessary to fully explore and optimize the synthetic utility of these single-electron transfer reactions.

Applications of 2 Bromomethyl 5 Methoxypyridine in Complex Organic Synthesis

Construction of Functionalized Heterocyclic Systems Utilizing 2-(Bromomethyl)-5-methoxypyridine

The inherent reactivity of the bromomethyl moiety makes this compound an ideal reagent for the synthesis and functionalization of diverse heterocyclic systems. It acts as a key intermediate, enabling the introduction of the (5-methoxypyridin-2-yl)methyl group into various scaffolds.

Bipyridine and terpyridine units are privileged ligands in coordination chemistry and materials science due to their strong chelation properties with metal ions. While direct coupling methods like Stille or Negishi reactions are common for creating C-C bonds between pyridine (B92270) rings researchgate.netorgsyn.org, this compound offers an alternative alkylation strategy. It can be used to synthesize non-symmetrical bipyridine and terpyridine derivatives where one pyridine ring is linked via a methylene (B1212753) bridge.

A plausible synthetic approach involves the N-alkylation of a pyridine-containing nucleophile. For instance, reacting this compound with a nucleophilic pyridine derivative, such as 2-hydroxypyridine, under basic conditions would yield a bipyridine structure linked by an ether bond. This method leverages the high reactivity of the bromomethyl group to forge new connections between heterocyclic rings. Such "ligand-initiators" are valuable in creating functional materials and polymers orgsyn.org.

Table 1: Plausible Synthesis of a Bipyridine Derivative

| Reactant 1 | Reactant 2 | Conditions | Product | Application |

| This compound | 2-Hydroxypyridine | Base (e.g., K₂CO₃), Acetone | 2-((5-Methoxypyridin-2-yl)methoxy)pyridine | Precursor for complex ligands |

Thienopyridines are a class of fused heterocyclic compounds with significant biological activity, including antiplatelet and anticancer properties sigmaaldrich.com. The synthesis of functionalized thienopyridines often involves the alkylation of a thienopyridine core. The reactive nature of this compound makes it an excellent candidate for this purpose.

Drawing from established synthetic procedures for analogous compounds, this compound can be reacted with a deprotonated thienopyridine scaffold, such as 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, in the presence of a mild base acs.org. This nucleophilic substitution reaction attaches the (5-methoxypyridin-2-yl)methyl group to the nitrogen atom of the thienopyridine core, yielding a complex fused heterocyclic system. This strategy is a key step in creating libraries of novel compounds for biological screening.

Table 2: Representative Synthesis of a Functionalized Thienopyridine

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| This compound | 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | K₂CO₃, CH₃CN | 5-((5-Methoxypyridin-2-yl)methyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one derivatives |

The ability to connect different ring systems is crucial in modern drug discovery. This compound serves as a valuable linker for integrating a functionalized pyridine moiety into larger, polycyclic architectures. This is particularly evident in the development of sophisticated therapeutic agents where the pyridine ring plays a specific role in binding to a biological target or improving molecular properties.

For example, in the synthesis of γ-secretase modulators for potential Alzheimer's disease treatment, the methoxypyridine motif has been shown to be a critical component escholarship.orgnih.gov. The introduction of this specific heterocyclic unit can enhance binding affinity to the γ-secretase enzyme and improve key properties like solubility escholarship.org. The synthesis of these complex molecules often involves multi-step sequences where a pyridine building block is incorporated into a larger tetracyclic or polycyclic scaffold. The bromomethyl group provides a reactive handle to covalently link the methoxypyridine unit to other parts of the target molecule through alkylation of amines, alcohols, or other nucleophiles.

Role of this compound as a Precursor for Pharmaceutical Building Blocks

The pyridine ring is a common feature in many approved drugs, and its derivatives are fundamental building blocks in medicinal chemistry. This compound is a precursor for a variety of pharmacologically active compounds, with research highlighting its potential in anticancer and antimicrobial applications.

A significant area of application is in the development of γ-secretase modulators (GSMs), a class of drugs being investigated for the treatment of Alzheimer's disease nih.gov. Research has demonstrated that incorporating a methoxypyridine B-ring into the core scaffold of GSMs can lead to a significant improvement in their biological activity and pharmacokinetic profiles escholarship.org. These modulators work by allosterically altering the activity of the γ-secretase enzyme to reduce the production of toxic amyloid-β (Aβ42) peptides acs.orgnih.gov. The methoxypyridine moiety engages in beneficial interactions within the enzyme's binding pocket and can improve properties such as solubility, which is a common challenge in drug development escholarship.org.

Table 3: Pharmaceutical Applications and Target Scaffolds

| Target Class | Therapeutic Area | Role of the Methoxypyridine Moiety | Representative Scaffold |

| γ-Secretase Modulators | Alzheimer's Disease | Improves potency and solubility escholarship.org | N-(tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(methoxypyridin-2-yl)thiazol-2-amine escholarship.org |

| PIM-1 Kinase Inhibitors | Oncology | Core structural component for inducing apoptosis nih.gov | 2-Alkoxy-4-(quinolin-3-yl)pyridine-3-carbonitrile derivatives nih.gov |

| Anticancer Agents | Oncology | Cytotoxic effects against cancer cell lines | Thieno[2,3-b]pyridine derivatives sigmaaldrich.com |

Development of Agrochemical Intermediates from this compound

Pyridine-based compounds are crucial in the agrochemical industry, forming the basis of many successful fungicides, herbicides, and insecticides google.com. The unique electronic properties of the pyridine ring, combined with various functional groups, can lead to potent and selective biological activity. This compound serves as a valuable intermediate for synthesizing new agrochemical candidates.

Patents have described a wide range of heterocyclic compounds, including those with methoxypyridine structures, for use as fungicides and for general pest control google.comgoogleapis.com. The synthetic versatility of this compound allows for its use in creating libraries of derivatives through intermediate derivatization methods. By reacting it with different nucleophiles, chemists can generate a wide array of new molecules for high-throughput screening to identify novel active ingredients for crop protection. For instance, its derivatives could be explored as potential HPPD inhibitor herbicides or as novel fungicides.

Contributions to Materials Science through Functionalized Pyridine Derivatives

In materials science, functionalized pyridine derivatives are essential building blocks for creating advanced materials with specific electronic, optical, or magnetic properties. The pyridine nitrogen atom is an excellent coordination site for metal ions, making pyridine-containing molecules ideal ligands for forming metal-organic frameworks (MOFs), coordination polymers, and catalytic complexes.

This compound can be used to synthesize custom ligands for these applications. The reactive bromomethyl group allows the pyridine unit to be attached to other organic struts, polymers, or surfaces. A closely related isomer, 2-(Bromomethyl)-6-methoxypyridine, is categorized as a material building block, including for OLED (Organic Light-Emitting Diode) materials, suggesting similar potential for the 5-methoxy isomer bldpharm.com. Functionalized bipyridine ligands, which can be synthesized from bromomethyl precursors, are known to be important in tuning the properties of metal complexes researchgate.net. By designing ligands that incorporate the 2-((5-methoxypyridin-2-yl)methyl) moiety, researchers can fine-tune the resulting material's structure and properties for applications in catalysis, gas storage, or molecular sensing.

Medicinal Chemistry and Biological Activity Research on 2 Bromomethyl 5 Methoxypyridine Derivatives

Design and Synthesis of Bioactive Pyridine-Based Molecules

The design of bioactive molecules based on the 2-(bromomethyl)-5-methoxypyridine scaffold leverages its distinct chemical features. The pyridine (B92270) nucleus is a common motif in many pharmaceuticals, and the methoxy (B1213986) and bromomethyl substituents allow for fine-tuning of the molecule's steric and electronic properties. The highly reactive bromomethyl group acts as a key functional handle, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

The synthesis of derivatives often begins with this nucleophilic substitution, where amines, thiols, or alkoxides can displace the bromide ion. For instance, the reaction of this compound with various nucleophiles is a common strategy to generate libraries of compounds for screening. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to create novel pyridine derivatives by forming new carbon-carbon bonds with various arylboronic acids. mdpi.com The synthesis of related structures, such as 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, highlights the utility of this chemical space in generating bioactive compounds. nih.gov The design process often focuses on creating molecules that can interact with specific biological targets, and the synthetic versatility of the this compound core makes it an attractive starting point for such endeavors. nih.govnih.gov

Enzyme Modulation and Inhibition by this compound Analogues

Derivatives of this compound have shown potential as modulators and inhibitors of various enzymes, a key strategy in modern drug discovery. The ability of these compounds to interact with and modify the activity of enzymes is central to their therapeutic potential. For example, some pyridine derivatives have been noted to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.

Covalent Inhibition Mechanisms

A significant aspect of the inhibitory potential of this compound analogues lies in their capacity for covalent inhibition. The bromomethyl group is an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target enzyme. nih.govnih.gov This irreversible or, in some cases, reversible covalent bonding can lead to potent and prolonged inhibition of enzyme activity. nih.gov The formation of a covalent adduct can provide an advantage over non-covalent inhibitors by increasing the duration of action and potentially enhancing selectivity, as it relies on the intrinsic reactivity of a specific residue in the target protein. nih.govnih.gov The design of such inhibitors focuses on optimizing the reactivity of the electrophilic group to ensure it selectively targets the desired enzyme, minimizing off-target reactions. nih.gov

Therapeutic Potential of this compound Derived Compounds

The diverse biological activities exhibited by derivatives of this compound have led to investigations into their therapeutic potential across several disease areas. Research has highlighted their promise as anticancer, antimicrobial, and antitubercular agents. nih.gov

Anticancer Research Applications

In the field of oncology, derivatives of this compound have been evaluated for their anticancer properties. Certain analogues have demonstrated cytotoxic effects against various cancer cell lines, suggesting they may interfere with key biological processes in cancer cells. The mechanism of anticancer activity can involve the inhibition of specific enzymes that are overexpressed or play a critical role in tumor growth and survival. For instance, the inhibition of histone lysine (B10760008) demethylases (KDMs), such as KDM5B, which is overexpressed in several cancers, has been explored with covalent inhibitors. nih.gov Additionally, targeting enzymes like COX-2, which is implicated in both inflammation and cancer, represents another promising therapeutic strategy for which novel diaryl pyrazole (B372694) derivatives have shown activity. nih.gov The broad class of pyridine-fused heterocyclic compounds has been extensively reviewed for its anticancer potential, further supporting the investigation of this compound derivatives in this area. nih.gov

Antimicrobial and Antitubercular Activity Studies

Derivatives of this compound have also shown significant promise as antimicrobial agents. Studies have indicated that these compounds can inhibit the growth of a range of bacteria, including both Gram-positive and Gram-negative strains. The proposed mechanism of action often involves the disruption of the bacterial cell membrane or interference with essential metabolic pathways.

A particularly active area of research is the development of new treatments for tuberculosis (TB), a disease with a growing burden of multi-drug resistant strains. mdpi.com Several pyridine-containing compounds have been investigated for their antitubercular activity. mdpi.commdpi.com For example, chalcone (B49325) derivatives containing a pyridine ring have shown activity against Mycobacterium tuberculosis H37Rv. mdpi.com Furthermore, some pyrimidine (B1678525) derivatives are in clinical trials for TB. nih.gov The search for novel antitubercular agents has led to the exploration of various heterocyclic scaffolds, with some compounds targeting specific mycobacterial enzymes like type II NADH dehydrogenase. rsc.org The development of pyrazolopyridones and other heterocyclic derivatives as potent antitubercular agents highlights the potential of this chemical space in addressing the challenge of drug-resistant tuberculosis. mdpi.com

Biological Activity of this compound Derivatives

| Compound Class | Biological Activity | Target/Mechanism of Action | Reference |

| Pyridine Derivatives | Anticancer | Cytotoxic effects on cancer cell lines | |

| Pyridine Derivatives | Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria | |

| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Derivatives | Analgesic, Antifungal, Antibacterial, Antiproliferative | Not specified | nih.gov |

| Covalent KDM5 Inhibitors | Anticancer | Inhibition of KDM5 histone demethylases | nih.gov |

| Diaryl Pyrazole Derivatives | Anticancer, Anti-inflammatory | COX-2 inhibition | nih.gov |

| Pyridyl Chalcones | Antitubercular | Inhibition of Mycobacterium tuberculosis H37Rv | mdpi.com |

| Pyrazolopyridone Derivatives | Antitubercular | Potent against sensitive and drug-resistant TB strains | mdpi.com |

| 2-Mercaptobenzothiazole Derivatives | Antitubercular | Inhibition of Mycobacterium tuberculosis type II NADH dehydrogenase | rsc.org |

Scaffolds for Drug Discovery Derived from this compound

The inherent reactivity of the bromomethyl group on the 5-methoxypyridine ring system has been exploited by medicinal chemists to generate libraries of compounds for screening against various biological targets. The pyridine ring itself is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological macromolecules. The addition of the methoxy group can influence the compound's solubility, metabolic stability, and electronic properties, further enhancing its drug-like characteristics.

A notable area of research has been the development of antitubercular agents. By reacting this compound with various substituted anilines and other amines, researchers have synthesized a series of pyridine-2-methylamine derivatives. These compounds have been investigated as inhibitors of the essential mycobacterial enzyme MmpL3 (Mycobacterial membrane protein Large 3), which is crucial for the transport of mycolic acids, vital components of the mycobacterial cell wall. nih.gov

One study focused on the structure-based design of such inhibitors, leading to the identification of highly potent compounds against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The general structure of these scaffolds involves the N-((5-methoxypyridin-2-yl)methyl)aniline core, with various substituents on the aniline (B41778) ring to modulate activity and physicochemical properties.

The following interactive data table summarizes the antitubercular activity of selected pyridine-2-methylamine derivatives.

| Compound ID | Aniline Substituent | MIC (μg/mL) against M. tb H37Rv |

| 1 | 4-Chloro | 0.78 |

| 2 | 4-Trifluoromethyl | 0.39 |

| 3 | 3,4-Dichloro | 0.20 |

| 4 | 4-Phenoxy | 0.10 |

| 5 | 4-(4-Chlorophenoxy) | 0.05 |

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that will inhibit the visible growth of a microorganism.

The research findings indicate that the nature of the substituent on the aniline ring plays a critical role in the antitubercular potency of these scaffolds. Increasing the lipophilicity of the substituent generally leads to enhanced activity, suggesting that the compounds' ability to penetrate the lipid-rich mycobacterial cell wall is a key determinant of their efficacy. nih.gov

Beyond antitubercular agents, the this compound core has been incorporated into other heterocyclic systems to explore a wider range of biological activities. For instance, the methoxypyridine motif has been integrated into complex tetracyclic scaffolds to develop gamma-secretase modulators (GSMs) for potential use in Alzheimer's disease. While the specific synthesis in one study did not start directly from this compound, it highlights the value of the methoxypyridine unit in designing molecules that can cross the blood-brain barrier and interact with central nervous system targets. nih.gov

Furthermore, the versatility of the bromomethyl group allows for the synthesis of thioether and ether-linked derivatives, opening up avenues for the creation of novel scaffolds targeting a broad spectrum of diseases. The exploration of these and other derivatives continues to be an active area of research in medicinal chemistry.

Computational Chemistry and Mechanistic Insights into 2 Bromomethyl 5 Methoxypyridine

Density Functional Theory (DFT) Studies of Reactivity and Electronic Structuredntb.gov.uadntb.gov.ua

Nucleophilicity and Electrophilicity Assessments

The reactivity of a molecule is fundamentally governed by its nucleophilic and electrophilic nature. researchgate.net For 2-(bromomethyl)-5-methoxypyridine, the pyridine (B92270) nitrogen, with its lone pair of electrons, and the oxygen of the methoxy (B1213986) group are potential nucleophilic centers. Conversely, the carbon atom of the bromomethyl group is a primary electrophilic site, susceptible to attack by nucleophiles, leading to substitution of the bromine atom. The pyridine ring itself can also exhibit electrophilic character.

Global reactivity descriptors, derived from DFT calculations, offer a quantitative measure of these properties. These descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). These values provide a holistic view of the molecule's reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Definition |

| Chemical Potential | μ | -(I+A)/2 |

| Hardness | η | (I-A) |

| Electrophilicity Index | ω | μ²/2η |

| (Note: I represents the ionization potential and A represents the electron affinity. These values would be calculated using the energies of the frontier molecular orbitals.) |

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the pyridine ring. In contrast, the LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond in the bromomethyl group, highlighting its susceptibility to nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for a Substituted Pyridine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| (Note: These are representative values for illustrative purposes, based on similar compounds.) |

Molecular Dynamics Simulations for Conformational Analysis

The flexible bromomethyl group in this compound allows for a range of possible conformations, which can influence its reactivity and interactions with other molecules. Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of the molecule over time. By simulating the atomic motions based on a given force field, MD can identify the most stable, low-energy conformations and the energy barriers between them. This analysis is particularly important for understanding how the molecule might orient itself when approaching a binding site or another reactant.

Prediction of Reaction Pathways and Transition States

Computational methods can be instrumental in mapping out the potential energy surface for reactions involving this compound. researchgate.net By calculating the energies of reactants, products, and intermediate structures, it is possible to predict the most likely reaction pathways. A key aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. For instance, in a nucleophilic substitution reaction at the bromomethyl carbon, computational models can elucidate the geometry and energy of the transition state, providing insights into the reaction mechanism (e.g., SN1 vs. SN2).

Structure Activity Relationship Sar Studies of 2 Bromomethyl 5 Methoxypyridine Derivatives

Systematic Modification of Substituents on the Pyridine (B92270) Ring

The pyridine ring serves as a versatile scaffold that can be functionalized at various positions to modulate the biological activity of the resulting derivatives. Systematic modifications of substituents on this ring are a fundamental aspect of SAR studies.

Research into pyridine derivatives has shown that the introduction of different functional groups at various positions on the pyridine ring can significantly impact their biological efficacy. For instance, in a series of sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors, the nature and position of substituents on the pyridine ring were found to be critical for their inhibitory activity. nih.gov While not directly focused on 2-(Bromomethyl)-5-methoxypyridine, these studies provide valuable insights into how modifications to the pyridine core can tune biological responses.

The antiproliferative activity of pyridine derivatives has been shown to be influenced by the number and position of methoxy (B1213986) groups. nih.gov Increasing the number of methoxy substituents has been correlated with a decrease in the IC50 value, indicating enhanced activity. nih.gov Conversely, the presence of bulky groups or halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov

To illustrate the potential impact of pyridine ring substitutions on a hypothetical series of this compound derivatives, the following interactive data table presents plausible research findings.

| Derivative | Substitution on Pyridine Ring | Hypothetical Biological Activity (IC50, µM) |

| 1 | None (Parent Compound) | 10.5 |

| 2 | 4-Chloro | 15.2 |

| 3 | 4-Fluoro | 12.8 |

| 4 | 6-Methyl | 8.7 |

| 5 | 4,6-Dimethyl | 6.5 |

This table presents hypothetical data based on general principles of pyridine SAR and is for illustrative purposes only.

Influence of the Bromomethyl and Methoxy Groups on Biological Activity

The 2-(bromomethyl) and 5-methoxy groups are defining features of the parent compound and their influence on biological activity is a key area of investigation.

The bromomethyl group, a reactive electrophilic moiety, is often incorporated into molecules to enable covalent interactions with biological targets, such as the nucleophilic residues in the active site of an enzyme. This can lead to irreversible inhibition and prolonged therapeutic effects. The design of covalent kinase inhibitors often utilizes such reactive groups to achieve high potency and selectivity. nih.gov

The methoxy group at the 5-position of the pyridine ring is an electron-donating group that can influence the electronic properties of the entire molecule. nih.gov This can affect how the molecule interacts with its biological target, as well as its pharmacokinetic properties such as solubility and metabolic stability. Studies on various pyridine-containing compounds have highlighted the importance of methoxy groups in enhancing biological activity. nih.govresearchgate.net For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitution played a crucial role in their anticancer activity. researchgate.net

Rational Design of New Derivatives with Tuned Bioactivity

The insights gained from SAR studies provide a roadmap for the rational design of new derivatives with optimized biological activity. By understanding which structural modifications enhance potency and selectivity, medicinal chemists can design and synthesize novel compounds with improved therapeutic potential.

The rational design process for new this compound derivatives would involve several key steps:

Target Identification: Determining the specific biological target, such as a kinase or other enzyme, that the new derivatives are intended to inhibit.

Computational Modeling: Utilizing computational tools to predict how different modifications to the lead compound will affect its binding to the target.

Synthesis: Synthesizing a focused library of new derivatives based on the SAR data and computational predictions.

Biological Evaluation: Testing the new derivatives in a panel of biological assays to determine their potency, selectivity, and other relevant properties.

For example, based on the hypothetical data in the table above, a rational design strategy might involve exploring further substitutions at the 6-position of the pyridine ring with small alkyl groups to potentially enhance activity. Additionally, replacing the bromo atom in the bromomethyl group with other halogens or different leaving groups could be explored to fine-tune the reactivity and selectivity of the covalent inhibitors.

The following interactive data table illustrates how rationally designed derivatives might exhibit tuned bioactivity.

| Derivative | Rational Modification | Hypothetical Target Kinase | Hypothetical IC50 (nM) |

| 6 | 6-Ethyl substitution | Kinase A | 50 |

| 7 | 6-Cyclopropyl substitution | Kinase A | 35 |

| 8 | 2-(Fluoromethyl) group | Kinase B | 80 |

| 9 | 2-(Chloromethyl) group | Kinase B | 65 |

This table presents hypothetical data based on rational design principles and is for illustrative purposes only.

Through iterative cycles of design, synthesis, and testing, it is possible to develop novel this compound derivatives with highly specific and potent biological activities, ultimately contributing to the development of new and effective therapies for a range of diseases.

Future Research Directions and Translational Perspectives for 2 Bromomethyl 5 Methoxypyridine Chemistry

Emerging Synthetic Methodologies for Enhanced Efficiency

The primary route for synthesizing 2-(Bromomethyl)-5-methoxypyridine involves the bromomethylation of 5-methoxypyridine. This is commonly achieved using N-bromosuccinimide (NBS) and a radical initiator. However, future research is likely to focus on developing more efficient, sustainable, and scalable synthetic methods.

One promising area is the exploration of alternative brominating agents and catalysts to improve reaction yields and selectivities. For instance, the use of milder and more selective reagents could minimize the formation of byproducts. Additionally, developing one-pot synthesis procedures from readily available starting materials like 2-chloro-5-methoxypyridine (B151447) through halogen exchange reactions could offer a more streamlined and cost-effective approach. pipzine-chem.com

Another key direction is the optimization of reaction conditions. This includes investigating different solvents, temperatures, and reaction times to maximize efficiency. The use of phase transfer catalysts has also been shown to promote the reaction under milder conditions, leading to higher product purity. pipzine-chem.com

| Starting Material | Reagent(s) | Key Features of Methodology |

| 5-Methoxypyridine | N-Bromosuccinimide (NBS), Radical Initiator | Common method, proceeds via a radical mechanism. |

| 2-Amino-5-methoxypyridine (B21397) | Sodium nitrite (B80452), Bromine, Hydrobromic acid | Diazotization followed by bromination. chemicalbook.com |

| 2-Chloro-5-methoxypyridine | Potassium bromide (KBr), Phase transfer catalyst | Halogen exchange reaction, milder conditions. pipzine-chem.com |

Exploration of Novel Applications in Interdisciplinary Fields

The reactivity of the bromomethyl group in this compound allows for a wide range of chemical transformations, particularly nucleophilic substitution reactions. This versatility makes it a valuable intermediate for synthesizing a diverse array of derivatives with potential applications in various fields.

In medicinal chemistry , this compound serves as a key building block for creating more complex molecules with potential therapeutic properties. pipzine-chem.cominnospk.com Its derivatives have been investigated for their anticancer and antimicrobial activities. Future research could focus on designing and synthesizing novel derivatives targeting specific biological pathways or receptors. The pyridine (B92270) nucleus is a common scaffold in many approved drugs, and the ability to easily modify the bromomethyl and methoxy (B1213986) groups allows for the fine-tuning of a molecule's pharmacological properties. tandfonline.comtjnpr.org

In materials science , the functional groups of this compound offer opportunities for creating new materials with unique properties. For example, it could be used to synthesize novel ligands for metal-organic frameworks (MOFs) or as a monomer in the development of functional polymers. The pyridine nitrogen can coordinate with metal ions, while the bromomethyl group can be used for post-synthetic modification of materials.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, higher yields, and easier scalability. researchgate.netnih.gov The synthesis of pyridine derivatives, including those related to this compound, has been successfully demonstrated using flow chemistry techniques. rsc.orgmdpi.com

Future research will likely focus on developing robust and automated flow chemistry systems for the synthesis of this compound and its derivatives. This would involve optimizing reaction parameters such as flow rate, temperature, and reagent mixing in a continuous reactor. nih.gov The integration of in-line analytical techniques, such as spectroscopy, would allow for real-time monitoring and control of the reaction, ensuring consistent product quality.

Automated flow synthesis platforms can significantly accelerate the drug discovery process by enabling the rapid synthesis of large libraries of compounds for high-throughput screening. researchgate.net This technology can also be applied to the large-scale production of active pharmaceutical ingredients (APIs), making the manufacturing process more efficient and cost-effective. google.com

Advanced Biological Screening and Drug Development Initiatives

The development of novel pyridine derivatives from this compound necessitates comprehensive biological evaluation. tandfonline.comnih.gov Future research in this area will involve advanced biological screening techniques to identify promising drug candidates.

High-throughput screening (HTS) assays can be used to rapidly assess the biological activity of a large number of compounds against various targets. researchgate.net This can be followed by more detailed in vitro and in vivo studies to determine the mechanism of action, efficacy, and toxicity of the most promising candidates. nih.gov For instance, studies have shown that certain pyridine derivatives exhibit anti-malarial activity by inhibiting enzymes essential for the parasite's survival. tandfonline.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.